molecular formula C8H11NO3 B2889976 Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate CAS No. 1192759-37-7

Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate

Cat. No.: B2889976
CAS No.: 1192759-37-7
M. Wt: 169.18
InChI Key: PDAUOXQJZWNGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by a methyl group attached to the oxazole ring, making it a derivative of oxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with diethyl oxalate to form the oxazole ring, followed by esterification with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce oxazoline derivatives .

Scientific Research Applications

Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antidiabetic properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Comparison: Methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may offer different pharmacological activities and industrial applications .

Properties

IUPAC Name

methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-9-5-7(12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAUOXQJZWNGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192759-37-7
Record name methyl 3-(2-methyl-1,3-oxazol-5-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.